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molecular formula C13H16O3 B8397500 4-(4-Methoxy-3-ethoxyphenyl)-3-buten-2-one

4-(4-Methoxy-3-ethoxyphenyl)-3-buten-2-one

Cat. No. B8397500
M. Wt: 220.26 g/mol
InChI Key: JKLTXSLOPIMWGR-UHFFFAOYSA-N
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Patent
US08524744B2

Procedure details

Anhydrous sodium carbonate (3.98 g) and dimethyl sulfate (3.78 g, 30 mmol) were added to a solution of 4-(4-hydroxy-3-ethoxyphenyl)-3-buten-2-one (6.2 g, 30 mmol) in acetone (40 ml). The reaction mixture was stirred under refluxing for 8 hr. The precipitated yellow solid was filtered, washed with acetone, and then recrystallized from anhydrous ethanol to give 4.3 g of a yellow crystal, mp 95-96° C., yield 65.3%.
Quantity
3.98 g
Type
reactant
Reaction Step One
Quantity
3.78 g
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
65.3%

Identifiers

REACTION_CXSMILES
[C:1](=O)([O-])[O-].[Na+].[Na+].S(OC)(OC)(=O)=O.[OH:14][C:15]1[CH:20]=[CH:19][C:18]([CH:21]=[CH:22][C:23](=[O:25])[CH3:24])=[CH:17][C:16]=1[O:26][CH2:27][CH3:28]>CC(C)=O>[CH3:1][O:14][C:15]1[CH:20]=[CH:19][C:18]([CH:21]=[CH:22][C:23](=[O:25])[CH3:24])=[CH:17][C:16]=1[O:26][CH2:27][CH3:28] |f:0.1.2|

Inputs

Step One
Name
Quantity
3.98 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
3.78 g
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Name
Quantity
6.2 g
Type
reactant
Smiles
OC1=C(C=C(C=C1)C=CC(C)=O)OCC
Name
Quantity
40 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under refluxing for 8 hr
Duration
8 h
FILTRATION
Type
FILTRATION
Details
The precipitated yellow solid was filtered
WASH
Type
WASH
Details
washed with acetone
CUSTOM
Type
CUSTOM
Details
recrystallized from anhydrous ethanol

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=C(C=C1)C=CC(C)=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 4.3 g
YIELD: PERCENTYIELD 65.3%
YIELD: CALCULATEDPERCENTYIELD 65.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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